2',3',5'-Tri-O-acetyladenosine
CAS No.: 7387-57-7
VCID: VC20755553
Molecular Formula: C16H19N5O7
Molecular Weight: 393.35 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of 2',3',5'-Tri-O-acetyladenosine2',3',5'-Tri-O-acetyladenosine is a synthetic derivative of adenosine, characterized by the acetylation of the 2', 3', and 5' hydroxyl groups of the ribose sugar moiety. This compound is recognized for its potential applications in biochemical research and medicinal chemistry, particularly due to its ability to modulate biological pathways involving adenosine. Synthesis MethodsVarious methods have been developed for synthesizing 2',3',5'-Tri-O-acetyladenosine, often involving selective protection and deprotection strategies to achieve the desired acetylation pattern. Solid-Phase SynthesisOne common approach employs solid-phase synthesis techniques, allowing for the controlled introduction of acetyl groups while minimizing side reactions. The process typically involves:
Biological ActivityResearch indicates that 2',3',5'-Tri-O-acetyladenosine exhibits various biological activities, primarily related to its interaction with adenosine receptors and its role in cellular signaling. Mechanism of ActionThe compound acts as a nucleotide analog, influencing pathways such as:
Pharmacological ApplicationsPotential applications include:
Research FindingsRecent studies have focused on the pharmacological implications of 2',3',5'-Tri-O-acetyladenosine and its derivatives. Key Findings from Literature
|
---|---|
CAS No. | 7387-57-7 |
Product Name | 2',3',5'-Tri-O-acetyladenosine |
Molecular Formula | C16H19N5O7 |
Molecular Weight | 393.35 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
Standard InChIKey | GCVZNVTXNUTBFB-XNIJJKJLSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Synonyms | Adenosine 2’,3’,5’-Triacetate; Tri-O-acetyladenosine; NSC 76766; |
PubChem Compound | 96503 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume